molecular formula C10H12F2N2O2S B1636315 1-[(2,4-Difluorophenyl)sulfonyl]piperazine CAS No. 847783-38-4

1-[(2,4-Difluorophenyl)sulfonyl]piperazine

Cat. No.: B1636315
CAS No.: 847783-38-4
M. Wt: 262.28 g/mol
InChI Key: BRCOHNLEUVNZPY-UHFFFAOYSA-N
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Description

“1-[(2,4-Difluorophenyl)sulfonyl]piperazine” is a compound used for proteomics research . It has a molecular formula of C10H12F2N2O2S and a molecular weight of 262.28 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring sulfonated with a 2,4-difluorophenyl group .

Scientific Research Applications

Antagonists and Radioligands Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized for their use as adenosine A2B receptor antagonists. Notable compounds exhibited subnanomolar affinity and high selectivity, with potential implications for developing new therapeutic agents. The study also introduced a new radioligand characterized for selective labeling of human and rodent A2B receptors, demonstrating its utility as a pharmacological tool (Borrmann et al., 2009).

Antimicrobial and Antioxidant Activities

Research on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives revealed significant antimicrobial activity against bacterial and fungal strains, with certain compounds displaying notable antioxidant activity. This work underscores the potential of these derivatives in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).

Antibacterial Agents against MRSA

A series of piperazine sulfynol derivatives were synthesized and evaluated for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). One compound demonstrated superior antibacterial activity, with potential as a new contender in combating MRSA infections. The study also highlighted the compounds' physicochemical properties, drug-likeness, and in silico docking studies to elucidate the mechanism of action (Prasad et al., 2022).

Cancer Cell Proliferation Inhibitors

Novel 1-benzhydryl-sulfonyl-piperazine derivatives were explored for their ability to inhibit breast cancer cell proliferation, particularly MDA-MB-231 cells. These compounds highlight the role of sulfonyl-piperazine derivatives as potential chemotherapeutic agents (Kumar et al., 2007).

Anticancer Activities of Aminoquinoline Derivatives

A study on 4-aminoquinoline derived sulfonyl analogs aimed to develop anticancer agents with enhanced effectiveness and safety. The compound identified as VR23 showed promising results across various cancer cell lines, indicating its potential for less toxicity to normal cells. This research contributes to the development of novel anticancer treatments (Solomon et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-[(2,4-Difluorophenyl)sulfonyl]piperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCOHNLEUVNZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847783-38-4
Record name 1-(2,4-difluorobenzenesulfonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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